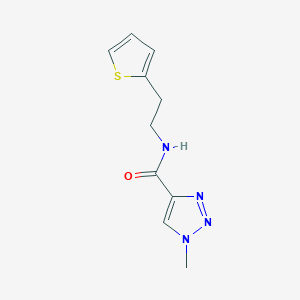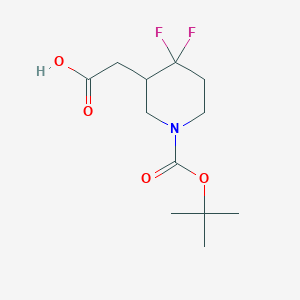
2-(1-(Tert-butoxycarbonyl)-4,4-difluoropiperidin-3-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(1-(Tert-butoxycarbonyl)-4,4-difluoropiperidin-3-yl)acetic acid” is also known as “1-Boc-4-piperidineacetic acid”. It has a molecular weight of 243.3000 g/mol and a CAS Number of 157688-46-5 . The tert-butyloxycarbonyl (Boc) group is a protecting group used in organic synthesis .
Synthesis Analysis
The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . A study has reported the synthesis of Boc-protected amino acid ionic liquids (Boc-AAILs) by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids .Molecular Structure Analysis
The tert-butyloxycarbonyl protecting group or tert-butoxycarbonyl protecting group (BOC group) is a protecting group used in organic synthesis . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .Chemical Reactions Analysis
The Boc group can be removed from amines under acidic conditions. This can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A study has reported the use of 3-methoxypropylamine as a mild deprotecting agent for various N-Boc protected heteroarenes via a proposed addition/elimination mechanism .Physical And Chemical Properties Analysis
The compound has a molecular weight of 243.3000 g/mol . It is also known as “1-Boc-4-piperidineacetic acid” and has a CAS Number of 157688-46-5 .Aplicaciones Científicas De Investigación
Odor Detection and Chemical Interactions :
- A study examined the detection of mixtures of homologous carboxylic acids and their interactions with other compounds. It was observed that the detection probabilities and interactions vary with the carbon-chain length, indicating the significance of structural features in chemical sensory processes (Miyazawa et al., 2009).
Metabolism and Excretion in Humans :
- Research into the metabolism and excretion of specific compounds provides insights into their biological processing and potential implications for human health. For example, studies on the metabolism and excretion of [14C]MK-0524, a prostaglandin D2 receptor antagonist, detailed the primary routes of excretion and metabolic pathways, which could be relevant for understanding the metabolism of structurally related compounds (Karanam et al., 2007).
Toxicological Studies and Safety Profiles :
- Understanding the toxicological profile of chemical compounds is crucial for ensuring safety and effective application in various domains. Studies reporting on the toxicological aspects of compounds similar to 2-(1-(Tert-butoxycarbonyl)-4,4-difluoropiperidin-3-yl)acetic acid help in understanding potential risks and safety measures. For instance, research on trifluoroacetic acid, a structurally similar carboxylic acid, highlighted its toxicity profile and provided important comparisons with other toxic substances (Sun & Corbett, 2017).
Dietary Effects and Health Implications :
- The influence of diet on the concentration of carboxylic acids in the human body and their potential health implications have been a subject of research. Studies like the one on the effects of dietary supplementation with β-glucan enriched oat bran on faecal concentration of carboxylic acids provide insights into how dietary components can affect the levels of these compounds and their possible health impacts (Nilsson et al., 2008).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The use of the tert-butyloxycarbonyl (Boc) as the N α-amino protecting group in peptide synthesis can be advantageous in several cases, such as synthesis of hydrophobic peptides and peptides containing ester and thioester moieties . Further studies on base-catalyzed glycerol etherification that employs a solvent-free reaction route may reveal a method for improving the conversion, selectivity, and yield of reaction products .
Propiedades
IUPAC Name |
2-[4,4-difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19F2NO4/c1-11(2,3)19-10(18)15-5-4-12(13,14)8(7-15)6-9(16)17/h8H,4-7H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDPKCMBZNPLVGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)CC(=O)O)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19F2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-cyclopentyl-1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethanone](/img/structure/B2827405.png)

![2-Methyl-6-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)pyrazine](/img/structure/B2827411.png)
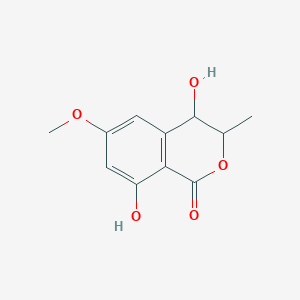
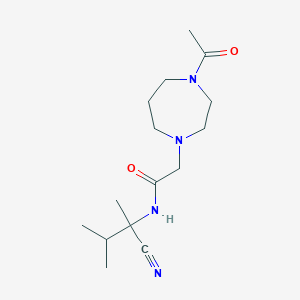
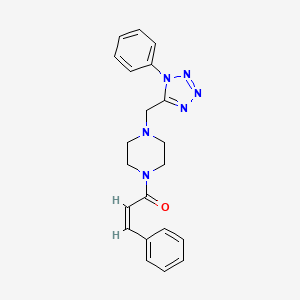
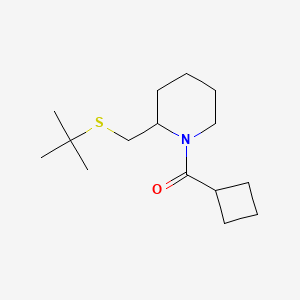


![N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2827422.png)
